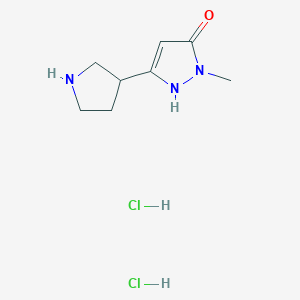

1-Methyl-3-pyrrolidin-3-yl-1H-pyrazol-5-ol dihydrochloride

Overview

Description

“1-Methyl-3-pyrrolidin-3-yl-1H-pyrazol-5-ol dihydrochloride” is a chemical compound with the CAS Number: 2375267-77-7 . It is a salt with a molecular weight of 187.67 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H13N3.ClH/c1-11-5-3-8(10-11)7-2-4-9-6-7;/h3,5,7,9H,2,4,6H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

The compound is a solid . The density of a related compound, 1-Methyl-3-pyrrolidinol, is 0.921 g/mL at 25 °C .Scientific Research Applications

Pyrrolidine in Drug Discovery

Pyrrolidine and its derivatives, including pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones, are extensively utilized in medicinal chemistry to develop compounds for treating human diseases. The non-planarity of the pyrrolidine ring, its contribution to stereochemistry, and the ability to explore pharmacophore space make it a valued scaffold in drug design. This review delves into the bioactive molecules with target selectivity that feature the pyrrolidine ring, discussing synthetic strategies, structural influences on biological activity, and the significance of stereoisomers in drug design (Li Petri et al., 2021).

Organophosphorus Azoles in NMR Spectroscopy and Quantum Chemistry

Organophosphorus azoles, such as pyrroles, pyrazoles, and imidazoles, are analyzed using multinuclear 1H, 13C, 31P NMR spectroscopy, and quantum chemistry to study their stereochemical structures. This review emphasizes the advantages of using 31P NMR spectroscopy combined with high-level quantum-chemical calculations for exploring the stereochemistry of phosphorylated N-vinylazoles and assessing their Z/E isomerization (Larina, 2023).

Pyrazolo[3,4-b]pyridine Kinase Inhibitors

Pyrazolo[3,4-b]pyridine serves as a versatile scaffold in kinase inhibitor design due to its ability to form multiple binding modes with kinases. This review discusses patents that utilize this scaffold for kinase inhibition, covering a wide range of kinase targets. The review highlights the importance of such heterocycles in forming key interactions in the kinase pocket, contributing to potency and selectivity in drug design (Wenglowsky, 2013).

Pyrazolo[1,5-a]pyrimidine in Drug Discovery

Pyrazolo[1,5-a]pyrimidine is recognized for its broad range of medicinal properties, including anticancer, CNS agents, anti-infectious, and anti-inflammatory activities. This review presents the synthetic strategies employed for pyrazolo[1,5-a]pyrimidine derivatives and outlines their significant biological properties, along with structure-activity relationship studies, suggesting potential for further exploration in drug development (Cherukupalli et al., 2017).

Safety and Hazards

Mechanism of Action

Target of Action

“1-Methyl-3-pyrrolidin-3-yl-1H-pyrazol-5-ol dihydrochloride” is a pyrazole derivative. Pyrazole derivatives are known to have a broad range of biological activities . They can act on various targets depending on their specific structure and functional groups.

Mode of Action

The mode of action of a specific pyrazole derivative would depend on its target. For example, some pyrazole derivatives are known to inhibit certain enzymes, while others might interact with specific receptors .

Biochemical Pathways

Again, this would depend on the specific target and mode of action of the compound. Pyrazole derivatives can potentially affect a wide range of biochemical pathways .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its specific chemical structure. Pyrazole derivatives, due to their heterocyclic nature, are likely to have good bioavailability .

Result of Action

The molecular and cellular effects of the compound would depend on its specific target and mode of action. Pyrazole derivatives have been reported to have various biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor effects .

properties

IUPAC Name |

2-methyl-5-pyrrolidin-3-yl-1H-pyrazol-3-one;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O.2ClH/c1-11-8(12)4-7(10-11)6-2-3-9-5-6;;/h4,6,9-10H,2-3,5H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAJQLZYCOKJPJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C(N1)C2CCNC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

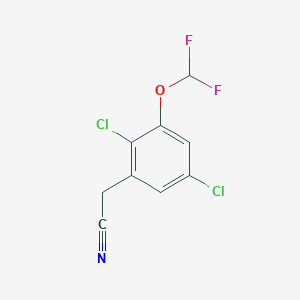

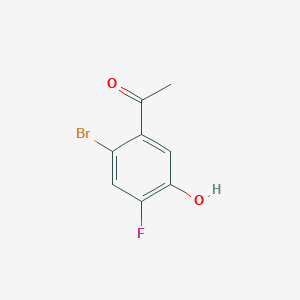

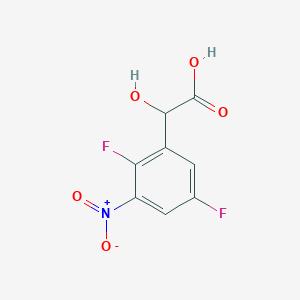

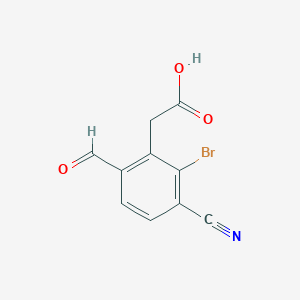

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.